3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
"3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid" is a complex organic compound of significant interest in various scientific fields due to its unique structural attributes and potential applications. This compound is characterized by a fusion of bicyclic and heterocyclic elements, giving it a distinct chemical identity and versatility.
Properties
IUPAC Name |
3-[[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-7-2-5-11(24-7)8-6-23-16(17-8)18-14(19)12-9-3-4-10(22-9)13(12)15(20)21/h2,5-6,9-10,12-13H,3-4H2,1H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHFKKSPVYQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3C4CCC(C3C(=O)O)O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid generally involves multi-step organic synthesis techniques. Key stages include the formation of the thiazole ring, the introduction of the thienyl group, and the construction of the oxabicyclic structure. Each of these steps necessitates precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
Industrial Production Methods
Industrial production might utilize a streamlined version of the laboratory synthesis process. It likely involves advanced techniques such as catalytic processes or continuous flow chemistry to enhance efficiency and scalability. These methods focus on cost-effectiveness, environmental impact, and reproducibility to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions:
Oxidation: : Typically performed using oxidizing agents like permanganates or chromium compounds.
Reduction: : Can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions due to the presence of reactive heteroatoms.
Common Reagents and Conditions
Common reagents involved include strong acids, bases, and specialized catalysts, with reaction conditions carefully optimized to maximize product yield and specificity. Reaction media may range from organic solvents like dichloromethane to aqueous buffers, depending on the nature of the desired transformation.
Major Products
The major products of these reactions vary:
Oxidation can yield sulfoxides or sulfones.
Reduction might produce amines or alcohols.
Substitution reactions can lead to derivatives with various functional groups substituted at specific positions on the core structure.
Scientific Research Applications
Chemistry
This compound is a notable subject in synthetic organic chemistry due to its complex structure, which serves as a challenging target for new synthetic methodologies and catalytic processes.
Biology
In biological research, the compound's unique functional groups and molecular framework can be exploited to probe biochemical pathways or design novel bioactive molecules.
Medicine
Medically, it may serve as a lead compound for developing new drugs, given its potential interactions with biological targets such as enzymes or receptors. Its pharmacological activities are studied for applications in treating diseases or as diagnostic tools.
Industry
In industrial settings, this compound could be utilized in the development of advanced materials or as a catalyst in polymerization reactions, thanks to its robust and versatile chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its structural complexity allows it to bind selectively, modulating biochemical pathways by altering enzyme activity or receptor signaling. The exact mechanism involves detailed interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Penicillins: : Also contain a bicyclic structure but differ significantly in their substituents and overall framework.
Cephalosporins: : Share some structural similarities but possess distinct functional groups and biological properties.
Uniqueness
What sets 3-({[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique combination of a thiazole ring with an oxabicyclic framework, which endows it with unique reactivity and a broad spectrum of potential applications. It represents a fusion of multiple chemical motifs, making it a versatile and valuable compound in various scientific disciplines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
